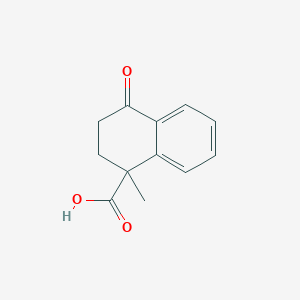
4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a pyridine ring and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the coupling of a thiophene derivative with a pyridine derivative under specific conditions. For example, the reaction might involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carboxylic acid.
Reduction: 4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-methanol.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- (S)-4-(3-chloro-5-(5-(prop-1-yn-1-yl)pyridin-3-yl)thiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-iminium
Uniqueness
4-(5-(Prop-1-yn-1-yl)pyridin-3-yl)thiophene-2-carbaldehyde is unique due to its combination of a thiophene ring, a pyridine ring, and an aldehyde group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Propriétés
Formule moléculaire |
C13H9NOS |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
4-(5-prop-1-ynylpyridin-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H9NOS/c1-2-3-10-4-11(7-14-6-10)12-5-13(8-15)16-9-12/h4-9H,1H3 |
Clé InChI |
XTPJAZKKBPISSX-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC(=CN=C1)C2=CSC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
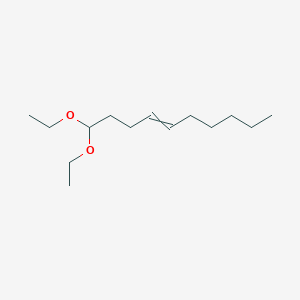
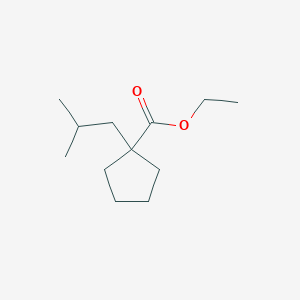
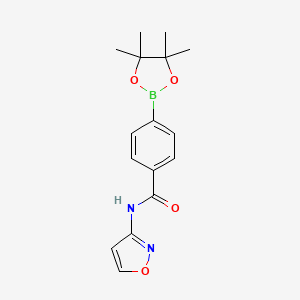

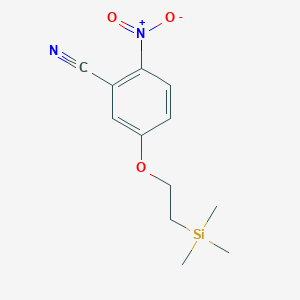


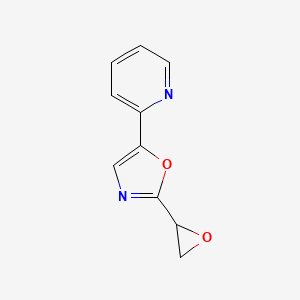

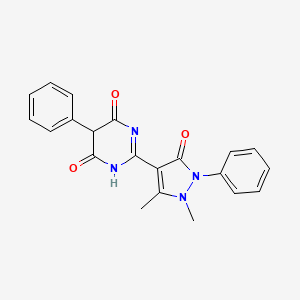
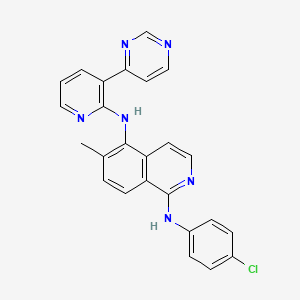
![8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B13877102.png)
